molecular formula C10H7N3 B2753897 4-Methyl-1,8-naphthyridine-3-carbonitrile CAS No. 2355385-31-6

4-Methyl-1,8-naphthyridine-3-carbonitrile

Cat. No.: B2753897
CAS No.: 2355385-31-6
M. Wt: 169.187
InChI Key: LYWTTXBXRQKYKZ-UHFFFAOYSA-N
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Description

4-Methyl-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3. It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,8-naphthyridine-3-carbonitrile can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another method includes the Friedländer approach, which uses green chemistry strategies to synthesize the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Methyl-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,8-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-1,8-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-7-8(5-11)6-13-10-9(7)3-2-4-12-10/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWTTXBXRQKYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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